2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O4/c1-30-14-6-7-15(16(9-14)31-2)23-17(28)10-26-11-22-19-18(20(26)29)24-25-27(19)13-5-3-4-12(21)8-13/h3-9,11H,10H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFAWBYBLLFHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic derivative that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature regarding its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19ClN6O2
- Molecular Weight : 422.9 g/mol
- IUPAC Name : 2-[3-[(4-chlorophenyl)methyl]-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact mechanisms are still under investigation but may involve:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Modulation of signaling pathways associated with apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated the compound's significant cytotoxic effects against various cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF-7 | Low | Notable cytotoxicity against breast cancer |
| HCT-116 | Low | Effective against colon cancer |
| PC-3 | Low | Activity observed in prostate cancer |
In comparative studies, this compound exhibited greater efficacy than standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies showed moderate to strong activity against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Other strains tested | Weak to moderate |
These findings suggest a potential application in treating bacterial infections .
Case Studies
- Anticancer Efficacy : A study involving the treatment of MCF-7 and HCT-116 cell lines demonstrated that the compound could induce apoptosis and inhibit cell cycle progression. The study noted that the compound's mechanism involved the downregulation of anti-apoptotic proteins .
- Antimicrobial Screening : In a recent evaluation of various synthesized compounds similar to this one, it was found that derivatives with the triazolopyrimidine core exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, reinforcing the potential of this compound in antibiotic development .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- The compound has been investigated for its antimicrobial properties against various bacterial strains. Research indicates that derivatives of triazolopyrimidines exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
-
Anticancer Potential
- Triazolopyrimidine derivatives have been explored for their anticancer activities. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. Some studies have reported that modifications in the triazole and pyrimidine rings can enhance cytotoxic effects on cancer cell lines .
- Neuroprotective Effects
Industrial Applications
Beyond biological applications, this compound also holds potential in industrial chemistry:
- Material Science : Its unique structure may be utilized in the development of novel materials with specific properties.
- Synthesis of Complex Molecules : As a versatile building block in organic synthesis, it can facilitate the creation of more complex pharmaceutical compounds .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of triazolopyrimidine derivatives:
- A study highlighted the synthesis and antimicrobial evaluation of various triazolopyrimidine derivatives that exhibited potent activity against a range of pathogens .
- Another investigation focused on the anticancer properties of related compounds, showing promising results in inhibiting tumor growth in vitro .
Q & A
Q. What are the established synthetic routes for this compound, and what experimental conditions are critical for achieving high purity?
Methodological Answer: The synthesis involves multi-step reactions, often starting with cyclocondensation of substituted pyrimidines and triazolo precursors. Key steps include:
- Cyclization: Use of ethanol/piperidine at 0–5°C for 2 hours to form the triazolo-pyrimidine core .
- Acetamide Coupling: Reaction of the core with 2,4-dimethoxyphenylamine via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC/DMAP.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.
Critical Parameters:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (cyclization) | Prevents side reactions |
| Solvent Polarity | Ethanol (mid-polar) | Balances solubility and reactivity |
| Reaction Time | 2–4 hours | Ensures completion without degradation |
Reference synthetic analogs in highlight low yields (2–5%) in multi-step processes, emphasizing the need for precise stoichiometry and inert atmospheres.
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks to the triazolo-pyrimidine core (δ 7.5–8.5 ppm for aromatic protons) and acetamide moiety (δ 2.1–2.3 ppm for methylene) .
- HPLC-MS: Use C18 columns (acetonitrile/water + 0.1% formic acid) to confirm molecular weight (calculated: ~470 g/mol) and detect impurities .
- FT-IR: Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- GHS Compliance: While specific hazard data is limited, assume acute toxicity (Category 4) due to aromatic/heterocyclic moieties. Use PPE (gloves, goggles) and fume hoods .
- Waste Disposal: Neutralize with 10% NaOH before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and reduce trial-and-error approaches?
Methodological Answer: Apply fractional factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example:
- Factors: Temperature (X₁), Solvent (X₂), Time (X₃).
- Response Surface Methodology (RSM): Maximize yield via quadratic models.
Case Study:
A similar triazolo-pyrimidine optimization achieved 22% yield increase by adjusting X₁ (5°C → 10°C) and X₂ (ethanol → THF/water) .
Q. How can computational modeling predict reaction pathways and regioselectivity?
Methodological Answer:
- Quantum Mechanics (QM): Use Gaussian or ORCA for transition-state analysis of cyclization steps.
- Reaction Path Search: IRC calculations identify intermediates, as demonstrated in ICReDD’s workflow combining DFT and experimental validation .
- Machine Learning: Train models on PubChem data (e.g., substituent effects on ring closure) .
Example Output:
| Computational Tool | Application | Outcome |
|---|---|---|
| DFT (B3LYP/6-31G*) | Transition-state energy | ΔG‡ = 28 kcal/mol |
| MolSoft | Reactivity prediction | Favors N1- over N2-cyclization |
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assays (e.g., enzyme inhibition: IC₅₀ ± SEM).
- Meta-Analysis: Pool data from PubChem and adjust for variables (e.g., cell line, solvent).
- Cross-Validation: Compare in silico (e.g., molecular docking) and in vitro results to identify outliers .
Case Study:
A pyridine analog showed conflicting IC₅₀ values (10 µM vs. 50 µM), resolved by controlling dimethyl sulfoxide (DMSO) concentration (<1%) .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
Q. How does this compound compare to structurally similar analogs in terms of stability and reactivity?
Methodological Answer:
- Accelerated Stability Testing: Expose to 40°C/75% RH for 28 days; monitor degradation via HPLC.
- DFT Calculations: Compare HOMO-LUMO gaps to predict electron-deficient sites prone to hydrolysis .
- Thermogravimetric Analysis (TGA): Assess decomposition thresholds (e.g., >200°C for acetamide derivatives) .
Case Study:
A benzyl-substituted analog exhibited 30% faster degradation than the 3-chlorophenyl variant due to steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
